molecular formula C13H9F4N B1446613 3-Amino-4-fluoro-3'-(trifluoromethyl)biphenyl CAS No. 1225893-59-3

3-Amino-4-fluoro-3'-(trifluoromethyl)biphenyl

Cat. No.: B1446613
CAS No.: 1225893-59-3
M. Wt: 255.21 g/mol
InChI Key: UGPLDPZTHCHRQO-UHFFFAOYSA-N
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Description

The compound “3-Amino-4-fluoro-3’-(trifluoromethyl)biphenyl” is a biphenyl derivative. Biphenyls are aromatic compounds that consist of two phenyl rings connected by a single bond. In this case, the biphenyl is substituted with an amino group (-NH2), a fluoro group (-F), and a trifluoromethyl group (-CF3). These substituents can significantly affect the compound’s properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two phenyl rings connected by a single bond, with the various substituents attached to the rings. The exact structure would depend on the positions of these substituents on the rings .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the presence of the amino, fluoro, and trifluoromethyl groups. For example, the amino group might participate in reactions such as acylation or alkylation, while the trifluoromethyl group could potentially undergo reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the presence of the various substituents. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could affect properties such as solubility and stability .

Scientific Research Applications

Synthesis and Polymer Science

  • 3-Amino-4-fluoro-3'-(trifluoromethyl)biphenyl is used in synthesizing novel poly(arylene ether)s. These ethers, developed from bisfluoro monomers, exhibit high thermal stability and solubility in organic solvents, making them potential candidates for various industrial applications (Salunke, Ghosh, & Banerjee, 2007).

Photoredox Catalysis

  • This compound plays a role in the field of photoredox catalysis, specifically in the development of fluoromethylation techniques. This method, which involves visible-light-induced single-electron-transfer processes, is significant in the synthesis of various organofluorine compounds (Koike & Akita, 2016).

Material Science and Engineering

  • In material science, derivatives of this compound are used to create optically transparent and low dielectric constant fluorinated polyimides. These materials offer high thermal stability, mechanical strength, and moisture resistance, which are beneficial in electronics and aerospace industries (Jang, Shin, Choi, Park, & Han, 2007).

Analytical Standards in Chemistry

  • The compound has been employed in the synthesis of monofluorinated polychlorinated biphenyls (fluoro-PCBs), which serve as analytical standards for measuring PCBs. These fluoro-PCBs are crucial for ensuring accuracy and consistency in environmental testing and monitoring (Sott, Hawner, & Johansen, 2008).

Optical and Dielectric Properties

  • Studies on the effects of internal linkage groups of fluorinated diamine, including derivatives of this compound, show significant influences on the optical and dielectric properties of polyimide thin films. This is key in developing advanced materials for optical and electronic applications (Jang et al., 2007).

Surface Analysis

  • In surface analysis, fluorine-containing compounds derived from this compound are utilized in creating bright and stable fluorophores. These are used for quantitative and qualitative analysis of organic functional groups on surfaces, integrating techniques like X-ray photoelectron spectroscopy and fluorescence scanning (Hecht, Fischer, Dietrich, Kraus, Descalzo, Unger, & Rurack, 2013).

Synthesis of Pharmaceuticals

Organic Chemistry and Synthesis

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the nature of its breakdown products. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include further studies to fully characterize its properties and potential applications. This could involve more detailed studies on its synthesis, reactivity, and possible uses in fields such as pharmaceuticals or materials science .

Properties

IUPAC Name

2-fluoro-5-[3-(trifluoromethyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N/c14-11-5-4-9(7-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPLDPZTHCHRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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